molecular formula C15H20FN3O B3844802 2-[(4-fluorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide

2-[(4-fluorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide

Cat. No. B3844802
M. Wt: 277.34 g/mol
InChI Key: CUZQOIXOJKFBDI-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide, also known as FAH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

2-[(4-fluorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various diseases and conditions, including cancer, arthritis, and fever.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound may reduce inflammation and pain in the body.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the body. It has also been shown to reduce the levels of prostaglandins, which are involved in inflammation and pain. In addition, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-fluorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various diseases and conditions. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in vivo. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on 2-[(4-fluorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide. One area of research is the development of more efficient synthesis methods for this compound, which may help to reduce the cost and time required for its production. Another area of research is the development of new derivatives of this compound with improved therapeutic properties. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, which may help to guide its use in future therapeutic applications.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory, analgesic, and antipyretic effects make it a promising candidate for the treatment of various diseases and conditions, including cancer, arthritis, and fever. However, more research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods and new derivatives with improved therapeutic properties.

properties

IUPAC Name

2-(4-fluoroanilino)-N-[(Z)-(2-methylcyclohexylidene)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O/c1-11-4-2-3-5-14(11)18-19-15(20)10-17-13-8-6-12(16)7-9-13/h6-9,11,17H,2-5,10H2,1H3,(H,19,20)/b18-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZQOIXOJKFBDI-JXAWBTAJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1=NNC(=O)CNC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1CCCC/C1=N/NC(=O)CNC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-fluorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide
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2-[(4-fluorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide
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2-[(4-fluorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide

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